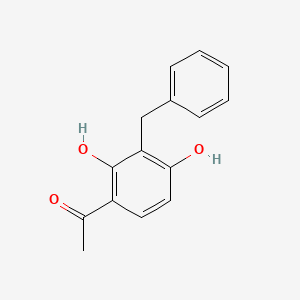
Thiirene, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiirene, dimethyl- is an organosulfur compound with the formula C(_2)H(_2)S. It is a derivative of cyclopropene, where the methylene group is replaced by sulfur. This compound is known for its antiaromatic and highly labile nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiirene, dimethyl- can be synthesized through various methods. One common method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) to yield thiiranes . Another method includes the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride in solvent-free conditions .
Industrial Production Methods
Industrial production methods for thiirene, dimethyl- are not well-documented, but the synthesis methods mentioned above can be scaled up for industrial applications. The use of DES and microwave irradiation provides a straightforward and efficient approach for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Thiirene, dimethyl- undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form episulfoxides.
Substitution: Thiiranes react with amines to form 2-mercaptoethylamines, which are good chelating ligands.
Ring Expansion: Thiiranes can undergo ring expansions to generate larger heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Periodate is commonly used as an oxidizing agent.
Substitution: Amines are used in substitution reactions to form mercaptoethylamines.
Ring Expansion: Various nucleophiles and electrophiles can be used to induce ring expansion reactions.
Major Products Formed
Oxidation: Ethylene episulfoxide.
Substitution: 2-Mercaptoethylamines.
Ring Expansion: Larger sulfur-containing heterocycles.
Aplicaciones Científicas De Investigación
Thiirene, dimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiirene, dimethyl- involves its interaction with various molecular targets and pathways. For example, thiirane derivatives can undergo nucleophilic attack, leading to the formation of mercaptoethylamines, which are good chelating ligands . The antiaromatic nature of thiirene also contributes to its reactivity and instability .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A nitrogen analog of thiirane, aziridine is a three-membered ring containing nitrogen.
Oxirane: An oxygen analog of thiirane, oxirane is a three-membered ring containing oxygen.
Uniqueness
Thiirene, dimethyl- is unique due to its antiaromatic nature and high reactivity. Unlike its analogs (thiirane, aziridine, and oxirane), thiirene is less stable and more prone to undergo various chemical transformations .
Propiedades
Número CAS |
65923-98-0 |
|---|---|
Fórmula molecular |
C4H6S |
Peso molecular |
86.16 g/mol |
Nombre IUPAC |
2,3-dimethylthiirene |
InChI |
InChI=1S/C4H6S/c1-3-4(2)5-3/h1-2H3 |
Clave InChI |
KKXVALCSVHZKPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


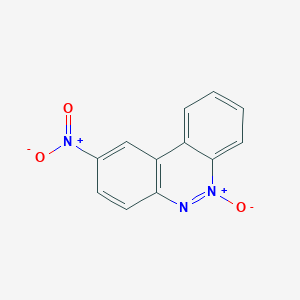
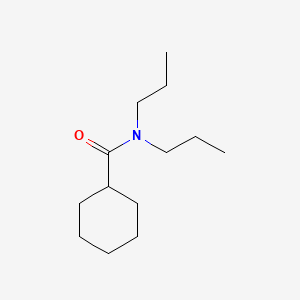
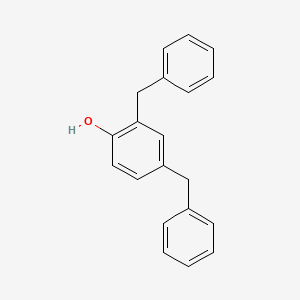
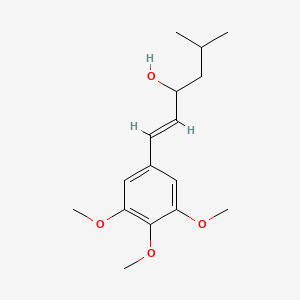
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
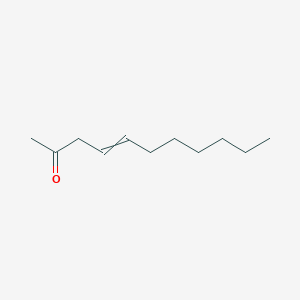

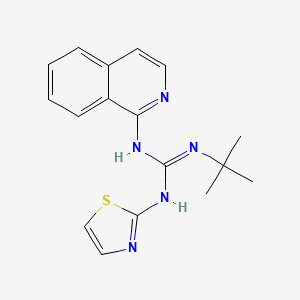
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
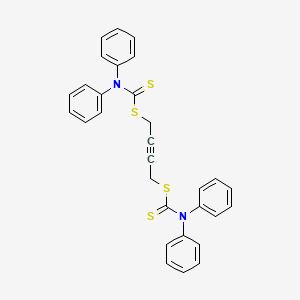
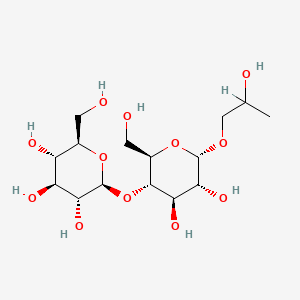
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

